molecular formula C10H12F3N3O5 B2772090 Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate CAS No. 2054953-09-0

Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate

Cat. No.: B2772090
CAS No.: 2054953-09-0
M. Wt: 311.217
InChI Key: RIWRGKUZSLPSQF-UHFFFAOYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters derived from the simplest carboxylic acids are commonly named according to the more traditional, so-called “trivial names” e.g. as formate, acetate, propionate, and butyrate, as opposed to the IUPAC nomenclature methanoate, ethanoate, propanoate and butanoate .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate organic acid with an alcohol in the presence of a catalyst . The exact methods would depend on the specific structures of the reactants .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of ester functional groups, as well as the trifluoro and methoxy groups attached to the carbon backbone . The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions characteristic of this class of compounds . This includes hydrolysis to form alcohols and acids, as well as reactions with bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of fluorine atoms could make the compound more lipophilic, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological targets it interacts with .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Direct contact with the skin or eyes should be avoided, and inhalation of vapors should be prevented . Always follow safety data sheet (SDS) guidelines when handling chemicals .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any biological activity testing . It could potentially be used in the development of new pharmaceuticals, or as a building block in the synthesis of complex organic molecules .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O5/c1-3-21-8(17)4-7(10(11,12)13)15-5-6(16(18)19)9(14-15)20-2/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWRGKUZSLPSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C=C(C(=N1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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